6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a fluorinated heterocyclic aromatic amine compound. It features a fluorine atom at the 6th position of the indazole ring and a tetrahydropyran moiety at the 1st position. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine typically involves multiple steps, starting with the construction of the indazole core. One common approach is the cyclization of an appropriate precursor, such as an o-nitroaniline derivative, followed by reduction and fluorination steps.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines.
Reduction: Amines, hydrazines.
Substitution: Fluorinated or non-fluorinated analogs.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a building block for the construction of more complex molecules. Its fluorine atom can enhance the stability and reactivity of the resulting compounds.
Biology: The compound has potential applications in biological studies, particularly in the development of new pharmaceuticals. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: Research is ongoing to explore the therapeutic potential of this compound. It may be used as a lead compound in the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine exerts its effects depends on its molecular targets and pathways. The fluorine atom can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The tetrahydropyran moiety may interact with biological targets, leading to desired biological responses.
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-amine
6-Fluoro-1H-indazole-5-amine
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-amine
Uniqueness: 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is unique due to the presence of both the fluorine atom and the tetrahydropyran ring, which can modulate its chemical and biological properties differently compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H14FN3O |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
6-fluoro-1-(oxan-2-yl)indazol-5-amine |
InChI |
InChI=1S/C12H14FN3O/c13-9-6-11-8(5-10(9)14)7-15-16(11)12-3-1-2-4-17-12/h5-7,12H,1-4,14H2 |
InChI Key |
CLUXYVAHRMERCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.